molecular formula C11H9NO2 B077475 8-Hydroxy-2-methylquinoline-7-carbaldehyde CAS No. 13796-76-4

8-Hydroxy-2-methylquinoline-7-carbaldehyde

Cat. No.: B077475
CAS No.: 13796-76-4
M. Wt: 187.19 g/mol
InChI Key: SEBSWWFAYYLUHF-UHFFFAOYSA-N
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Description

8-Hydroxy-2-methylquinoline-7-carbaldehyde is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position, a methyl group at the 2nd position, and an aldehyde group at the 7th position on the quinoline ring. It is known for its significant role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-methylquinoline-7-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This reaction typically requires controlled conditions to ensure the selective formation of the aldehyde group at the 7th position.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-2-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carbaldehyde involves its ability to form complexes with metal ions due to the presence of the hydroxyl and aldehyde groups. These complexes can interact with biological molecules, leading to various biological effects. For example, the compound can chelate metal ions, disrupting metal-dependent biological processes . Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species levels .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Lacks the methyl and aldehyde groups but shares the hydroxyl group at the 8th position.

    2-Methylquinoline: Lacks the hydroxyl and aldehyde groups but has a methyl group at the 2nd position.

    8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde: Contains additional aldehyde groups at the 5th and 7th positions.

Uniqueness: 8-Hydroxy-2-methylquinoline-7-carbaldehyde is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and aldehyde groups allows for versatile chemical modifications and interactions with metal ions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

8-hydroxy-2-methylquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-4-5-9(6-13)11(14)10(8)12-7/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBSWWFAYYLUHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579262
Record name 8-Hydroxy-2-methylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13796-76-4
Record name 8-Hydroxy-2-methylquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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